1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine
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Overview
Description
1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets. The presence of the benzyl and tert-butyl groups in this compound adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-(tert-butyl)pyrrolidin-3-one with benzylamine. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride and is carried out in a suitable solvent like methanol or ethanol. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited for the development of new products and technologies.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-Benzyl-4-(tert-butyl)pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester: This compound has a similar pyrrolidine core but with different substituents, leading to distinct chemical and biological properties.
4-(tert-Butyl)pyrrolidin-3-one: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
N-Benzylpyrrolidine: Another related compound with a benzyl group attached to the nitrogen atom of the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-4-tert-butylpyrrolidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)13-10-17(11-14(13)16)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11,16H2,1-3H3 |
InChI Key |
STCOZWUYKYDOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CN(CC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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